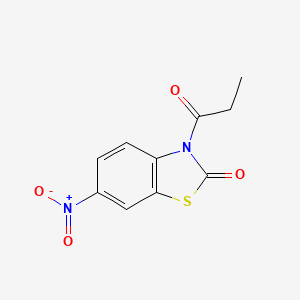![molecular formula C16H15ClN2O6S B5524275 dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)
dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate is a chemical compound that has been widely used in scientific research. It is also known as DAPS, and its molecular formula is C16H14ClN2O6S. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Detection Techniques
Dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate and its derivatives, such as dansyl chloride, are widely used in biological research for their ability to form intense yellow and orange products with various compounds. These derivatives are particularly useful as fluorescent probes for detecting peptides, imidazoles, phenolic compounds, and amino acids due to their stable and easily separable characteristics through chromatography or solvent extraction. This application facilitates the detailed analysis of nervous tissue and the identification of specific amino acids and serotonin, providing valuable insights into biochemical processes (Leonard & Osborne, 1975).
Ligand Chemistry and Macrocyclic Compounds
In gold(I) chemistry, dimethyl 5-aminoisophthalate derivatives serve as ligands to form model complexes for macrocyclic gold compounds. The synthesis of these complexes, such as dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate (dmbpaip), demonstrates the potential of using these derivatives in creating dinuclear and ionic compounds with significant Au···Au interactions. This research area explores the structural and chemical properties of gold(I) compounds, contributing to advancements in ligand chemistry and the development of novel macrocyclic structures (Wiedemann, Gamer, & Roesky, 2009).
Protein Sequence Analysis
The modification of proteins using this compound derivatives allows for the amino-terminal sequence analysis of proteins at the nanomole scale. By employing techniques such as the 5-dimethylaminonaphthalene-1-sulfonyl-Edman degradation, researchers can achieve high precision in determining protein sequences. This method is particularly suitable for characterizing proteins derived from multichain enzymes and viruses, thereby enhancing our understanding of protein structure and function (Weiner, Platt, & Weber, 1972).
Analytical and Chromatographic Techniques
The development of new analytical and chromatographic techniques utilizing this compound derivatives has significantly advanced the analysis of amino acids and related compounds. These techniques include two-dimensional thin-layer chromatography and high-performance liquid chromatography, which allow for the efficient separation and quantitative analysis of free amino acids in various biological samples. Such methodologies are essential for understanding the biochemical composition of plants and insects, contributing to fields ranging from agriculture to entomology (Barcelon, 1982).
Propiedades
IUPAC Name |
dimethyl 5-[(3-amino-4-chlorophenyl)sulfamoyl]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6S/c1-24-15(20)9-5-10(16(21)25-2)7-12(6-9)26(22,23)19-11-3-4-13(17)14(18)8-11/h3-8,19H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGHSBYYBQVNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)


![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)




![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

